molecular formula C9H15N3 B1322615 4-((1H-Imidazol-1-yl)methyl)piperidine CAS No. 90748-03-1

4-((1H-Imidazol-1-yl)methyl)piperidine

Cat. No. B1322615
CAS RN: 90748-03-1
M. Wt: 165.24 g/mol
InChI Key: ZPCQDEWEJQHOJX-UHFFFAOYSA-N
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Description

“4-((1H-Imidazol-1-yl)methyl)piperidine” is a heterocyclic building block used in chemical synthesis . It is also known as "4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate" .


Synthesis Analysis

The synthesis of “4-((1H-Imidazol-1-yl)methyl)piperidine” involves a mixture of imidazole, anhydrous potassium carbonate, 4-fluorobenzaldehyde, hexadecyltri-n-butylphosphonium bromide, and dimethylformamide .

Scientific Research Applications

  • Antimalarial Agent Development : Guo Qian-yi (2011) focused on synthesizing a compound with potential as an anti-malarial agent, demonstrating the feasibility and high yield of their synthesis method, which could be applied to derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011).

  • Cancer Treatment : Y. Teffera et al. (2013) investigated a novel anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. Their study highlighted the compound's pharmacokinetics, including its enzymatic hydrolysis and systemic clearance, relevant for drug development (Y. Teffera et al., 2013).

  • Histamine H3 Receptor Antagonists : M. Berlin et al. (2006) identified a series of histamine H3 receptor antagonists based on this chemical template. Their work established structural features crucial for reducing P450 activity, a common issue with 4-substituted imidazoles (M. Berlin et al., 2006).

  • Parkinson's Disease Research : J. Wright et al. (1999) discovered a compound antagonizing the NR1A/2B subtype of the NMDA receptor. This compound showed potential in treating Parkinson's disease, as evidenced by its effect in a rat model (J. Wright et al., 1999).

  • Human Histamine H3 Receptor Agonists : M. Ishikawa et al. (2010) synthesized derivatives as candidate agonists for the human histamine type 3 receptor. Their research indicated that the piperidine spacer moiety was crucial for specific binding to this receptor (M. Ishikawa et al., 2010).

  • Novel Histamine H3 Receptor Antagonists : W. Vaccaro et al. (2006) reported on the discovery of histamine H(3) receptor antagonists, highlighting the efficacy of substituting a substituted aniline amide to the main pharmacophore piperidine (W. Vaccaro et al., 2006).

  • Antibacterial and Antifungal Activity : N. V. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending it to benzo analogues, which could be relevant in the context of antibacterial and antifungal applications (N. V. Shevchuk et al., 2012).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQDEWEJQHOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627397
Record name 4-[(1H-Imidazol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-Imidazol-1-yl)methyl)piperidine

CAS RN

90748-03-1
Record name 4-[(1H-Imidazol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound(0.187 g, 0.705 mmoles) from Step C was stirred in 4N HCl in dioxane (20 mL) for 2 h and then evaporated to dryness to give the title compound which was used to couple with the tricyclic acid.
Quantity
0.187 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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